Anisopirol
Description
Structure
3D Structure
Properties
CAS No. |
857-62-5 |
|---|---|
Molecular Formula |
C21H27FN2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C21H27FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11,20,25H,4,6,12-16H2,1H3 |
InChI Key |
LCZRXFYSMJIDQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O |
Appearance |
Solid powder |
Other CAS No. |
13382-33-7 857-62-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Anisopirol |
Origin of Product |
United States |
Preparation Methods
Classical Alkylation and Cyclocondensation Method
Reaction Mechanism and Reagents
The most extensively documented synthesis of Anisopirol involves a multi-step alkylation and cyclocondensation process. As described in ChemicalBook’s manufacturing protocol, the reaction begins with γ-chloro-4-fluorobutyrophenone (6.6 parts) and 1-(2-methoxyphenyl)piperazine (12.5 parts) heated at 110°C for 10 hours under inert conditions. The mechanism proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic γ-chloro carbon of the butyrophenone derivative.
Following the reaction, the mixture is treated with 800 parts of diethyl ether to isolate the intermediate, 1-[γ-(4-fluorobenzoyl)propyl]-4-(2-methoxyphenyl)piperazine. Subsequent washing with water and drying over anhydrous potassium carbonate removes residual impurities. Hydrochloride salt formation is achieved by bubbling anhydrous hydrogen chloride gas through the ether solution, yielding a pale-brown amorphous powder (melting point: 205°C).
Table 1: Key Parameters for Classical Synthesis
| Parameter | Value |
|---|---|
| Reactants | γ-chloro-4-fluorobutyrophenone, 1-(2-methoxyphenyl)piperazine |
| Reaction Temperature | 110°C |
| Reaction Time | 10 hours |
| Solvent | Diethyl ether |
| Acidification Agent | Anhydrous HCl gas |
| Intermediate Melting Point | 205°C |
Purification and Recrystallization
The hydrochloride salt is dissolved in a 3:1 mixture of 2-propanol and acetone, followed by cooling to induce crystallization. A second crop of product is obtained by reintroducing HCl gas into the mother liquor. The base form of this compound is liberated by treating the hydrochloride with aqueous sodium hydroxide, followed by recrystallization from diisopropylether. This yields white crystalline this compound with a melting point of 67.5–68.5°C. The purity of the final product is contingent on rigorous solvent selection and temperature control during recrystallization.
Catalytic Hydrogenation Approach
Advantages and Limitations
The hydrogenation method offers advantages in operational simplicity and reduced reliance on hazardous reagents like HCl gas. However, catalyst costs and the need for specialized equipment for hydrogen handling pose scalability challenges. Furthermore, the absence of detailed yield data in available literature complicates direct comparison with the classical method.
Comparative Analysis of Synthetic Routes
Scalability for Industrial Production
The alkylation-cyclocondensation route is better suited for large-scale synthesis due to its straightforward isolation and crystallization steps. Conversely, hydrogenation’s dependency on pressurized systems and catalyst recovery may limit its feasibility in resource-constrained settings.
Chemical Reactions Analysis
Possible Compound Identification
If the query refers to anisole , its reactions involve ion clustering and gas-phase interactions (e.g., with Br⁻ ions) . For isopropyl alcohol , key reactions include oxidation to acetone, dehydration to propene, and participation in multicomponent reactions .
For Isopropyl Alcohol
Oxidation Mechanism :
This reaction converts isopropyl alcohol to acetone, a ketone .
For Anisole
| Reaction Type | Products | Conditions | Citation |
|---|---|---|---|
| Gas-phase ion clustering | Br⁻·C₇H₈O | IMRE method at 303 K | |
| (ΔrH° = 49.4 ± 7.5 kJ/mol) |
Gas-phase reaction :
This clustering reaction involves bromide ions and anisole in the gas phase .
Multicomponent Reactions
While not directly related to "Anisopirol," the Ugi multicomponent reaction (e.g., involving isopropyl alcohol analogs) demonstrates complex reaction pathways:
Scientific Research Applications
Molecular Interactions and Mechanisms
Recent studies have employed in silico methods to explore the interactions of anisopirol with multiple protein targets implicated in Alzheimer's disease. The primary focus has been on its binding affinities with key receptors and enzymes involved in neurodegenerative processes.
Key Protein Targets
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BuChE)
- Beta-secretase cleavage enzyme (BACE 1)
- Monoamine oxidase (MAO)
- N-Methyl-D-aspartate receptor (NMDA)
In a study evaluating approximately 150 antipsychotic drugs, this compound showed significant docking scores and binding energies across these targets, indicating its potential efficacy in modulating cholinergic and glutamatergic signaling pathways associated with AD .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The drug's absorption, distribution, metabolism, and excretion (ADME) properties were assessed through computational models.
Predicted ADME Properties
- Molecular Weight: Within acceptable limits
- Hydrogen Bond Donors/Acceptors: Favorable ratios
- Predicted Oral Absorption: High percentage
- Lipinski’s Rule Compliance: Met criteria for drug-like properties
These findings suggest that this compound possesses favorable pharmacokinetic characteristics that could facilitate its use as a therapeutic agent .
Drug Repurposing for Alzheimer’s Disease
The concept of drug repurposing involves identifying new therapeutic uses for existing drugs. This compound has been highlighted as a candidate for repurposing due to its interactions with multiple targets associated with Alzheimer's pathology.
Case Studies and Findings
Recent studies have demonstrated that this compound interacts effectively with various protein targets linked to AD:
- In molecular docking studies, this compound exhibited a docking score of approximately -6.903 with the NMDA receptor, indicating strong binding affinity .
- Comparatively, known inhibitors like donepezil and memantine showed lower binding affinities, suggesting that this compound may offer enhanced therapeutic effects .
Comparative Docking Analysis
The following table summarizes the docking scores of this compound against various protein targets compared to established drugs:
| Target Protein | This compound Docking Score | Known Inhibitor | Known Inhibitor Docking Score |
|---|---|---|---|
| AChE | -11.001 | Donepezil | -11.02 |
| BuChE | -7.977 | Rivastigmine | -3.123 |
| MAO A | -5.26 | Marplan | -8.354 |
| BACE 1 | -6.083 | LY2886721 | -6.123 |
| NMDA | -6.903 | Memantine | -4.029 |
This comparative analysis indicates that this compound may serve as a competitive alternative or adjunct to existing therapies targeting Alzheimer's disease .
Mechanism of Action
Anisopirol exerts its effects primarily through binding to specific molecular targets. It is known to act as a GLUN binder , which means it interacts with glutamate receptors in the brain . This interaction can modulate neurotransmission and has implications for the treatment of neurological conditions. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
The following table compares Anisopirol with antipsychotic drugs evaluated for AD repurposing:
Key Observations:
- Lipophilicity : this compound (4.047) is less lipophilic than Bromperidol (4.368) and Pimozide (6.413), which may reduce off-target CNS side effects .
- Oral Absorption : this compound and Bromperidol achieve 100% absorption, outperforming Benperidol (86.9%) .
- Target Specificity : Unlike Benperidol (multi-target) and Pimozide (AChE), this compound selectively binds NMDA, a critical AD target involved in synaptic plasticity .
Pharmacodynamic and Functional Comparisons
Mechanism of Action:
- Benperidol : Binds BACE 1 (β-secretase), inhibiting amyloid-β production .
- Melperone: Inhibits monoamine oxidase A (MAO A), reducing oxidative stress .
Brain Penetration:
- This compound’s polar surface area (PSA) and logP align with the "boiled egg model" for optimal blood-brain barrier penetration (yellow yolk region) .
- Pimozide : Higher logP (6.413) increases lipid solubility but raises P-glycoprotein efflux risk, reducing brain bioavailability .
Clinical and Preclinical Relevance
- This compound : Demonstrated superior NMDA binding affinity compared to the co-crystallized ligand DCKA (docking score: -6.903 vs. -14.084) .
- Benperidol : Despite higher molecular weight, it shows multi-target efficacy but lower oral absorption .
- Melperone : Structurally similar to Benperidol but less potent against MAO A .
Biological Activity
Anisopirol is an antipsychotic drug that has garnered attention for its potential biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD). This article delves into the biological activity of this compound, focusing on its interactions with various molecular targets, its pharmacological properties, and relevant case studies that highlight its therapeutic potential.
This compound primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and memory function. The compound exhibits significant binding affinity to various protein targets implicated in Alzheimer’s disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO) enzymes. These interactions suggest that this compound may have multi-targeted effects beneficial for treating cognitive decline associated with neurodegenerative disorders.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding efficacy of this compound against several targets. The following table summarizes the docking scores observed for this compound when interacting with key proteins related to AD:
| Target Protein | Docking Score |
|---|---|
| AChE (4EY6) | -11.001 |
| BuChE (1P0M) | -7.977 |
| MAO A (2Z5X) | -5.26 |
| BACE 1 (3L5E) | -6.083 |
| NMDA (1PBQ) | -6.903 |
These scores indicate a strong potential for this compound to inhibit these enzymes, which are often dysregulated in Alzheimer's pathology .
Comparative Analysis
In comparison to other antipsychotic drugs screened in similar studies, this compound showed competitive binding scores, suggesting it could be a viable candidate for further investigation in drug repurposing efforts for AD treatment. Notably, it performed similarly to other leading candidates like benperidol and pimozide, both of which have established profiles in neuropharmacology .
Repurposing Antipsychotics for Alzheimer's Disease
A significant study explored the repurposing of antipsychotic drugs, including this compound, for AD treatment through molecular interaction analysis. The research indicated that these drugs could interact with multiple targets associated with AD pathology, suggesting a polypharmacological approach might be effective in managing complex diseases like AD .
Q & A
Q. Q1. What are the foundational pharmacological properties of Anisopirol, and how should researchers design studies to characterize its mechanisms of action?
Methodological Answer: Begin with in vitro assays (e.g., receptor binding, enzyme inhibition) to identify molecular targets, followed by in vivo models to assess pharmacokinetics (absorption, distribution, metabolism, excretion). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring alignment with preclinical objectives . For example, compare this compound’s efficacy against a reference compound in rodent models of the target disease, with outcomes measured via biomarkers (e.g., cytokine levels, histopathology). Validate findings using dose-response curves and statistical power analysis to ensure sample adequacy (≥20 per group) .
Q. Q2. How should researchers address contradictory findings in this compound’s efficacy across different experimental models?
Methodological Answer: Conduct a systematic review of existing data to identify variables causing discrepancies (e.g., dosage regimens, model species, endpoint measurements). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . For instance, discrepancies in neurobehavioral outcomes may arise from differences in stress-induced models vs. genetic knockout systems. Replicate experiments under standardized conditions (e.g., ISO guidelines for animal welfare) and perform meta-analyses to quantify effect sizes .
Advanced Research Questions
Q. Q3. What advanced methodologies are recommended for resolving this compound’s metabolic pathways and potential drug-drug interactions?
Methodological Answer: Combine in silico tools (e.g., molecular docking, QSAR models) with in vitro hepatocyte assays and LC-MS/MS to identify phase I/II metabolites. Cross-validate results using humanized liver models (e.g., PXB mice) and physiologically based pharmacokinetic (PBPK) modeling to predict interactions with CYP450 substrates . Report raw chromatographic data and statistical confidence intervals (e.g., 95% CI for metabolic clearance rates) to enhance reproducibility .
Q. Q4. How can researchers design longitudinal studies to assess this compound’s long-term safety and tolerability?
Methodological Answer: Implement a mixed-methods approach :
- Quantitative : Randomized controlled trials (RCTs) with endpoints like organ toxicity markers (e.g., ALT/AST for liver function) and survival analysis.
- Qualitative : Patient-reported outcomes (PROs) via validated surveys (e.g., SF-36 for quality of life), analyzed using thematic coding to identify adverse event patterns .
Ensure compliance with ICH guidelines for clinical trial design (e.g., E6(R3) on safety monitoring) and pre-register protocols on platforms like ClinicalTrials.gov to mitigate bias .
Q. Q5. What strategies are effective for reconciling contradictory data between this compound’s in vitro potency and in vivo bioavailability?
Q. Q6. How should researchers address ethical challenges in this compound trials involving vulnerable populations (e.g., pediatric or geriatric patients)?
Methodological Answer: Adhere to Belmont Report principles (respect for persons, beneficence, justice):
- Obtain informed consent using age-appropriate documentation (e.g., pictorial guides for children).
- Use adaptive trial designs to minimize risks (e.g., Bayesian methods for dose escalation).
- Include independent data monitoring committees (DMCs) to review safety data . Document ethical approvals (IRB/IEC) and justify inclusion criteria in publications .
Q. Q7. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in heterogeneous cohorts?
Methodological Answer: Apply mixed-effects models (e.g., linear/nonlinear regression with random slopes) to account for inter-individual variability. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for EC50/ED50 values. For non-normal distributions (e.g., skewed biomarker data), employ non-parametric tests (e.g., Mann-Whitney U) and report effect sizes (e.g., Cohen’s d) .
Q. Q8. How can researchers ensure reproducibility when publishing this compound studies?
Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw data in repositories like Zenodo or Figshare.
- Provide detailed protocols for materials (e.g., this compound batch numbers, solvent purity) and methods (e.g., centrifugation RPM, incubation times).
- Use journal-specific templates (e.g., Springer’s LaTeX macros) for tables/figures, ensuring numerical precision aligns with instrument resolution (e.g., ±0.001 mg for balances) .
Cross-Disciplinary and Emerging Topics
Q. Q9. How can machine learning enhance the prediction of this compound’s off-target effects?
Methodological Answer: Train neural networks on chemical databases (e.g., ChEMBL, PubChem) to predict polypharmacology. Validate models using in vitro high-throughput screening (HTS) and SHAP (SHapley Additive exPlanations) values to interpret feature importance. Cross-reference predictions with adverse event databases (e.g., FAERS) to prioritize in vivo testing .
Q. Q10. What integrative approaches are suitable for studying this compound’s role in multi-factorial diseases (e.g., cancer-metabolism interplay)?
Methodological Answer: Combine multi-omics (transcriptomics, metabolomics) with pathway enrichment analysis (e.g., KEGG, Reactome) to map this compound’s systemic effects. Use CRISPR-Cas9 screens to identify genetic modifiers of drug response and validate findings in patient-derived organoids (PDOs) . Report results in adjacency matrices or heatmaps with hierarchical clustering to visualize gene-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
